molecular formula C12H18IN3 B7545092 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide

2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide

Cat. No. B7545092
M. Wt: 331.20 g/mol
InChI Key: VIGREEANUSAMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.

Mechanism of Action

2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide exerts its effects by selectively targeting the alpha-3 subunit of the voltage-gated calcium channel. This channel is involved in the transmission of pain signals in the nervous system, and by blocking its activity, 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain.
Biochemical and Physiological Effects
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, and can also reduce inflammation in models of inflammatory pain. 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is its unique mechanism of action, which makes it a promising candidate for the development of new pain medications. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is a complex and time-consuming process, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide. One area of interest is the development of new pain medications based on the unique mechanism of action of this compound. Another area of interest is the investigation of the neuroprotective effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential use in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential applications in other medical conditions.

Synthesis Methods

The synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide involves a multistep process that starts with the reaction of 1-phenylcyclopropylamine with methyl isocyanate to form the intermediate compound 1-phenylcyclopropylmethyl isocyanate. This intermediate is then reacted with guanidine hydrochloride to form 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide in its hydroiodide salt form.

Scientific Research Applications

2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

2-methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.HI/c1-14-11(13)15-9-12(7-8-12)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H3,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGREEANUSAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCC1(CC1)C2=CC=CC=C2.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide

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